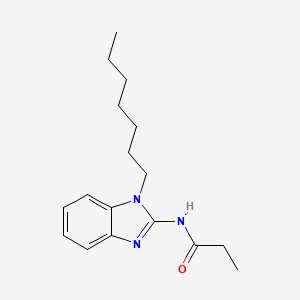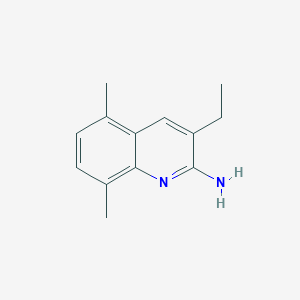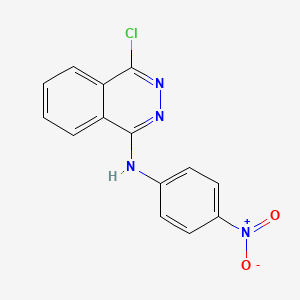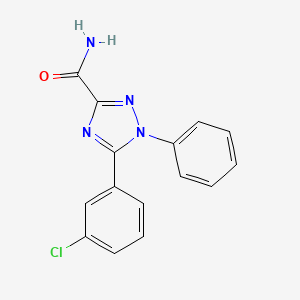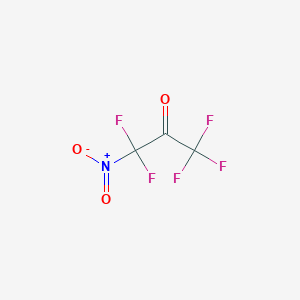
2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro-: is a chemical compound with the molecular formula C3HF5NO3 Pentafluoroacetone . This compound is characterized by the presence of five fluorine atoms and a nitro group attached to a propanone backbone. It is a highly reactive compound and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- typically involves the fluorination of acetone derivatives. One common method is the reaction of acetone with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and catalysts is crucial in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing fluorine atoms into organic molecules, which can significantly alter their chemical properties .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated pharmaceuticals .
Medicine: In medicine, fluorinated compounds are often used in the design of drugs due to their enhanced metabolic stability and bioavailability. 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is used in the synthesis of such drugs .
Industry: Industrially, this compound is used in the production of fluorinated polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitro group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the structure and function of target molecules, leading to the desired chemical or biological effects .
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in organic synthesis and industrial applications.
2,2,3,3,3-Pentafluoro-1-propanol: Used as a reagent in organic synthesis and biological research.
Uniqueness: 2-Propanone, 1,1,1,3,3-pentafluoro-3-nitro- is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct reactivity and properties. This combination makes it particularly valuable in applications requiring high reactivity and stability .
Propiedades
Número CAS |
3888-00-4 |
|---|---|
Fórmula molecular |
C3F5NO3 |
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
1,1,1,3,3-pentafluoro-3-nitropropan-2-one |
InChI |
InChI=1S/C3F5NO3/c4-2(5,6)1(10)3(7,8)9(11)12 |
Clave InChI |
RZPRKBNUMSYDHV-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C([N+](=O)[O-])(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
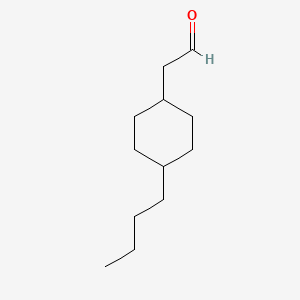
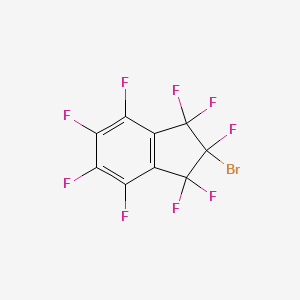
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
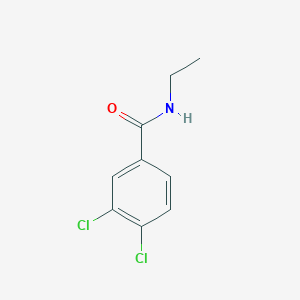
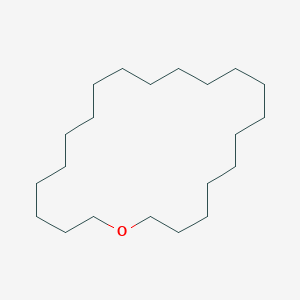
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
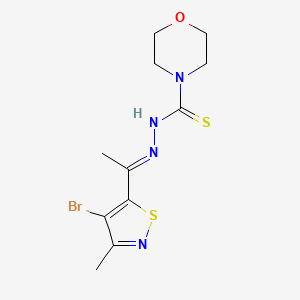
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
